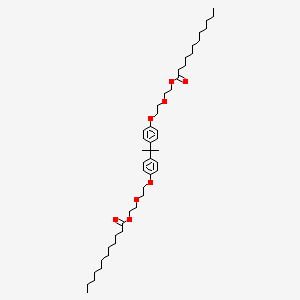
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester: is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves multiple steps. One common method includes the esterification of dodecanoic acid with a bisphenol derivative, followed by the introduction of ethanediyloxy groups through a series of condensation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, dodecanoic acid derivatives are studied for their potential antimicrobial and antifungal properties. The presence of long-chain fatty acids contributes to their biological activity.
Medicine: In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.
Wirkmechanismus
The mechanism of action of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanoic acid, which can then interact with cellular membranes, affecting their integrity and function. The phenyleneoxy groups may also participate in binding interactions with proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy) ester
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy) ester
Uniqueness: The presence of additional ethanediyloxy groups in dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester distinguishes it from similar compounds. These groups contribute to its enhanced solubility and reactivity, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
106894-52-4 |
|---|---|
Molekularformel |
C47H76O8 |
Molekulargewicht |
769.1 g/mol |
IUPAC-Name |
2-[2-[4-[2-[4-[2-(2-dodecanoyloxyethoxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C47H76O8/c1-5-7-9-11-13-15-17-19-21-23-45(48)54-39-35-50-33-37-52-43-29-25-41(26-30-43)47(3,4)42-27-31-44(32-28-42)53-38-34-51-36-40-55-46(49)24-22-20-18-16-14-12-10-8-6-2/h25-32H,5-24,33-40H2,1-4H3 |
InChI-Schlüssel |
RBVFLLRHOSVNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















